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Compound of Interest

Compound Name:
1-(2-Fluoro-6-

nitrophenyl)ethanone

Cat. No.: B3046240 Get Quote

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 1-(2-fluoro-6-
nitrophenyl)ethanone, a key chemical intermediate with significant applications in

pharmaceutical and agrochemical research. We will delve into its core chemical identity,

physicochemical properties, a representative synthetic pathway, and its distinct chemical

reactivity. The document is structured to provide researchers, medicinal chemists, and drug

development professionals with the foundational knowledge and practical insights required to

effectively utilize this versatile building block in complex organic synthesis and novel molecular

design.

Core Chemical Identity and Nomenclature
1-(2-Fluoro-6-nitrophenyl)ethanone is an aromatic ketone characterized by a phenyl ring

substituted with a fluorine atom, a nitro group, and an acetyl group. The precise ortho-

positioning of the fluoro and nitro groups relative to each other, and to the acetyl substituent,

creates a unique electronic and steric environment that dictates its reactivity.

IUPAC Name: 1-(2-Fluoro-6-nitrophenyl)ethanone[1]

Common Synonyms: 2'-Fluoro-6'-nitroacetophenone
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CAS Number: 1214377-22-6[1][2]

Molecular Structure:

Caption: Chemical structure of 1-(2-Fluoro-6-nitrophenyl)ethanone.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties is essential for laboratory

handling and reaction planning.

Property Value Source(s)

Molecular Formula C₈H₆FNO₃ [2]

Molecular Weight 183.14 g/mol [1][2]

Appearance
White to yellow powder or

crystals
[1]

Boiling Point
287.2 ± 20.0 °C at 760 mmHg

(Predicted)
[2]

Storage Conditions
Store at room temperature in a

dry, sealed container
[1][2]

GHS Signal Word Warning [1]

GHS Pictogram GHS07 (Exclamation Mark) [1]

Hazard Statements H302, H315, H319, H335 [1]

Precautionary Codes P261, P305+P351+P338 [1]

Hazard Statement Key: H302: Harmful if swallowed. H315: Causes skin irritation. H319:

Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes exist for substituted acetophenones, a common strategy

involves the controlled nitration of a suitable precursor. The synthesis of 1-(2-fluoro-6-
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nitrophenyl)ethanone presents a regioselectivity challenge due to the directing effects of the

existing substituents. A plausible approach is the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Representative Synthesis

Reaction Setup: To a cooled (0-5 °C) solution of 2'-fluoroacetophenone (1.0 eq) in

concentrated sulfuric acid, add concentrated nitric acid (1.1 eq) dropwise, ensuring the

internal temperature does not exceed 10 °C.

Reaction Execution: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Isolation: Upon completion, slowly pour the reaction mixture onto crushed ice

with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

Purification: Wash the crude solid with cold water until the filtrate is neutral. The product can

be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or

by column chromatography to isolate the desired 2,6-disubstituted isomer from other

potential isomers.

Validation: Confirm the structure and purity of the final product using analytical techniques

such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Strategic Considerations:

Directing Effects: The acetyl group is a meta-director, while the fluorine atom is an ortho-,

para-director. The nitration of 2'-fluoroacetophenone will yield a mixture of isomers. The

steric hindrance from the acetyl group and the strong activating effect of the ortho-fluoro

group can influence the formation of the 2,6-isomer, but separation from the 2,4- and other

isomers is critical.

Reaction Conditions: The use of strong acid and controlled low temperatures is crucial to

prevent over-nitration and decomposition of the starting material, ensuring a cleaner reaction

profile.
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Caption: Generalized workflow for the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone.

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 1-(2-fluoro-6-nitrophenyl)ethanone stems from the distinct reactivity of

its three functional groups, which can be addressed selectively. This makes it a powerful

scaffold for building molecular complexity.

Key Reactive Sites:

Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr): The presence of two strong

electron-withdrawing groups (nitro and fluoro) ortho to a potential leaving group (fluorine)

strongly activates the aromatic ring for SNAr reactions.[3] This is the most significant feature

of the molecule, allowing for the facile displacement of the fluorine atom by a wide range of

nucleophiles (e.g., amines, thiols, alkoxides).[3][4] This pathway is fundamental for

introducing diverse side chains, a common strategy in lead optimization.

Nitro Group (Reduction): The nitro group is readily reduced to an aniline derivative using

standard methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants

(e.g., SnCl₂).[5] The resulting primary amine is a versatile functional handle for subsequent

reactions such as amide bond formation, sulfonylation, or diazotization.
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Acetyl Group (Carbonyl and α-Carbon Chemistry): The ketone functionality offers multiple

reaction possibilities. The electrophilic carbonyl carbon can be targeted by nucleophiles (e.g.,

Grignard reagents, organolithiums) to form tertiary alcohols. The α-protons of the methyl

group are acidic and can be deprotonated to form an enolate, enabling aldol condensations

and α-alkylation reactions.[5]

Nucleophilic Aromatic Substitution (SNAr)
(F is an excellent leaving group)

Reduction to Amine
(e.g., H₂, Pd/C)

Carbonyl Chemistry
(Nucleophilic Addition)

α-Proton Acidity
(Enolate Formation)

Click to download full resolution via product page

Caption: Key sites of chemical reactivity on the 1-(2-fluoro-6-nitrophenyl)ethanone scaffold.

Applications in Research:

Pharmaceutical Intermediate: This molecule is a valuable building block for synthesizing

active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for compounds with

potential anti-inflammatory, antimicrobial, or anticancer properties.[2]

Scaffold for Heterocyclic Chemistry: The versatile functional handles allow for the

construction of complex heterocyclic ring systems, which are prevalent in modern drug

candidates. For instance, reduction of the nitro group followed by intramolecular

condensation with the acetyl group can lead to quinoline or indole scaffolds.

Fragment-Based Drug Design (FBDD): The defined conformational preference of 2'-

fluoroacetophenone derivatives, which favor an s-trans conformation, provides valuable

structural constraints.[6] This knowledge can be leveraged in computational and FBDD

approaches to design ligands with higher binding affinity and specificity.

Conclusion
1-(2-Fluoro-6-nitrophenyl)ethanone is more than a simple chemical reagent; it is a

strategically designed intermediate offering multiple, distinct points for chemical modification.
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An in-depth understanding of its synthesis, the electronic interplay of its functional groups, and

its predictable reactivity is paramount for its effective use. For researchers in drug discovery

and process development, this compound provides a reliable and versatile platform for the

rapid generation of diverse molecular libraries and the efficient synthesis of complex target

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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